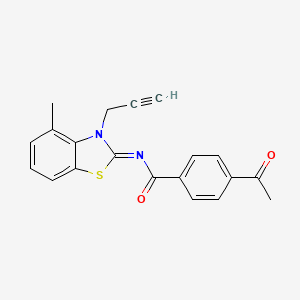
4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds containing a propargyl group, such as “4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide”, has been a topic of interest due to their wide application in organic synthesis . The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide or propargylamine .Chemical Reactions Analysis
Compounds containing a propargyl group have been reported as valuable precursors for the synthesis of heterocycles . They have wide application in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant application of benzothiazole derivatives involves their synthesis and structural characterization. Researchers have developed convenient, one-pot, multicomponent synthesis methods for creating novel benzothiazole derivatives, such as (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterized by various analytical techniques including IR, NMR, mass spectrometry, and X-ray crystallography (Hossaini et al., 2017). These methodologies enable the exploration of new compounds with potential applications in material science and pharmacology.
Antimicrobial and Antifungal Applications
Another critical area of application is in evaluating the antimicrobial and antifungal properties of benzothiazole derivatives. Novel compounds, synthesized through various chemical reactions, have been screened for their biological activities. Some compounds exhibit moderate to significant anti-microbial activities, including antibacterial and antifungal effects, indicating their potential as lead compounds for developing new therapeutic agents (Ahmad et al., 2011).
Enzyme Inhibition for Therapeutic Potential
The inhibition of specific enzymes, such as aldose reductase, by benzothiazole derivatives, has been studied for its therapeutic potential in treating diseases related to enzyme malfunction. Compounds with benzothiazole scaffolds have been evaluated for their inhibitory activity against different human carbonic anhydrase isoforms, which is crucial for developing treatments for conditions like glaucoma, epilepsy, and cancer. These studies involve the design, synthesis, and biological evaluation of derivatives to understand the structural features that contribute to their activity and selectivity (Distinto et al., 2019).
Chemosensors for Anion Detection
Benzothiazole derivatives have also found applications as chemosensors for detecting anions, such as cyanide, in environmental samples. The development of coumarin benzothiazole compounds that can recognize cyanide anions through color changes and fluorescence quenching demonstrates the versatility of these molecules in sensing applications. This capability is essential for environmental monitoring and safety assessments (Wang et al., 2015).
Direcciones Futuras
Given the beneficial effect of the propargyl moiety, bioactive molecules containing a propargyl group can be considered as potential targets in medicinal chemistry . This suggests that “4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” and similar compounds could have promising future applications in the field of medicinal chemistry .
Propiedades
IUPAC Name |
4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-4-12-22-18-13(2)6-5-7-17(18)25-20(22)21-19(24)16-10-8-15(9-11-16)14(3)23/h1,5-11H,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCMWFUTGXZIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2799051.png)
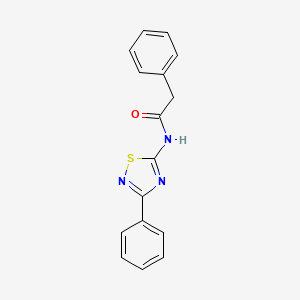

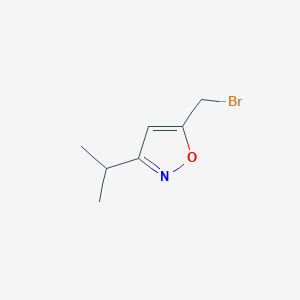
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2799057.png)
![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2799058.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2799061.png)
![1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2799062.png)
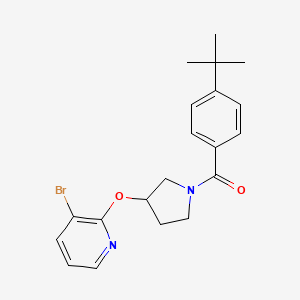
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid](/img/structure/B2799065.png)
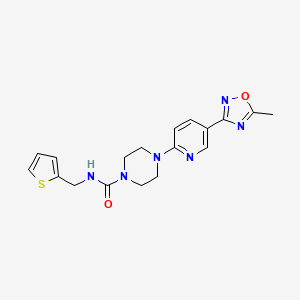
![N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799069.png)
